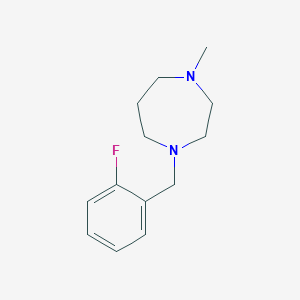

![molecular formula C18H19NO2 B5634411 1-[(2,5-dimethylphenoxy)acetyl]indoline](/img/structure/B5634411.png)

1-[(2,5-dimethylphenoxy)acetyl]indoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of indoline derivatives often involves cyclization reactions, amidation, and acetylation steps. Techniques such as the Diels-Alder cycloaddition followed by acid-catalyzed cyclization and deprotection, Mannich reaction for derivatization, and the Vilsmeier-Haack reaction for acetylation are commonly employed. These methods allow for the introduction of various substituents on the indoline ring, tailoring its properties for specific applications (Kukuljan et al., 2016). Additionally, the use of phosphoryl chloride or phosphorus trichloride can facilitate cyclization to afford spirocyclic indoline derivatives in significant yields, highlighting the versatility of indoline synthesis strategies (Biswas & Jackson, 1989).

Molecular Structure Analysis

Indoline derivatives demonstrate a wide range of molecular architectures, often determined by the specific synthetic routes employed. Single-crystal X-ray diffraction analysis reveals that such compounds can exhibit complex hydrogen bonding patterns, including N-H···O and C-H···O interactions, which contribute to their stability and molecular packing. The presence of substituents like acetyl groups further influences the molecular geometry, affecting the compound's physical and chemical properties (Al-Ostoot et al., 2019).

Chemical Reactions and Properties

Indoline derivatives are versatile intermediates in organic chemistry, undergoing various chemical reactions such as electrophilic substitution, amidation, and coupling reactions. These reactions are pivotal for the functionalization of the indoline ring, allowing for the synthesis of compounds with desired chemical properties for specific applications. For instance, the coupling of indolines with vinyl iodides or bromotrifluoroacetanilides under catalyzed conditions can yield substituted indoles and conjugated enynes, highlighting the compound's reactivity and utility in synthetic chemistry (Liu & Ma, 2007).

Mecanismo De Acción

Direcciones Futuras

Indole derivatives possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities . There is still room for improvement in the field of indole synthesis .

Propiedades

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(2,5-dimethylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-13-7-8-14(2)17(11-13)21-12-18(20)19-10-9-15-5-3-4-6-16(15)19/h3-8,11H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDFPRFUYILEHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(dimethylamino)(3-methylphenyl)acetyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5634328.png)

![{(3R*,4R*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5634337.png)

![N-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-N-(3-pyridinylmethyl)-beta-alanine](/img/structure/B5634341.png)

![3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5634348.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B5634353.png)

![2-{[benzyl(ethyl)amino]methyl}-4-chlorophenol](/img/structure/B5634358.png)

![1,3-dimethyl-5-phenyl-6-propyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5634368.png)

![{3-allyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}methanol](/img/structure/B5634383.png)

![3-(methoxymethyl)-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole](/img/structure/B5634390.png)

![6-isopropyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5634400.png)

![7-(2-methoxyethyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decane](/img/structure/B5634404.png)

![2-allyl-9-[(3-methoxyphenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634436.png)

![N-benzyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5634446.png)